

Troubleshooting ambiguous peaks in the NMR spectrum of 5-Methylpyridine-3-carbonitrile

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Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

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Technical Support Center: 5-Methylpyridine-3-carbonitrile

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectrum of **5-Methylpyridine-3-carbonitrile**.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure **5-Methylpyridine-3-carbonitrile**?

A1: While an experimentally verified spectrum for **5-Methylpyridine-3-carbonitrile** is not readily available in public databases, predicted chemical shifts and data from analogous compounds can provide a reliable reference. The expected signals are a singlet for the methyl group, and three aromatic protons. The carbon spectrum will show corresponding aromatic signals, a signal for the nitrile carbon, and one for the methyl carbon.

[Predicted NMR Data for 5-Methylpyridine-3-carbonitrile](#)

Assignment	1H Chemical Shift (ppm, predicted)	13C Chemical Shift (ppm, predicted)
CH3	~2.4	~18
H-2	~8.8	~152
C-2	~135	
C-3 (C-CN)	~110	
CN	~117	
H-4	~8.1	~140
C-4	~138	
C-5 (C-CH3)	~132	
H-6	~8.7	~153
C-6		

Note: Predicted values are based on standard NMR prediction software and comparison with similar structures. Actual values may vary depending on the solvent and experimental conditions.

Q2: My ¹H NMR spectrum shows broad peaks for the aromatic protons. What could be the cause?

A2: Broadening of proton signals attached to a pyridine ring, especially those alpha to the nitrogen (H-2 and H-6), can be due to the quadrupolar moment of the ¹⁴N nucleus. This is a common phenomenon in nitrogen-containing heterocycles and can lead to a loss of resolution. The proximity of the protons to the nitrogen atom influences the extent of broadening.

Q3: I see extra peaks in my spectrum that don't correspond to the product. What are the likely impurities?

A3: Impurities can arise from starting materials, byproducts of the synthesis, or degradation of the final product. A common industrial synthesis for cyanopyridines involves the ammoniation of the corresponding methylpyridine. Therefore, unreacted 3-methylpyridine is a potential

impurity. Additionally, the nitrile group is susceptible to hydrolysis, leading to the formation of 5-methylnicotinamide or 5-methylnicotinic acid, especially if the sample is exposed to moisture or acidic/basic conditions.

NMR Data for Potential Impurities and Degradation Products

Compound	Solvent	1H Chemical Shifts (ppm)	13C Chemical Shifts (ppm)
3-Methylpyridine	CDCl ₃	~2.3 (s, 3H, CH ₃), ~7.1 (m, 1H, H-5), ~7.4 (d, 1H, H-4), ~8.4 (m, 2H, H-2, H-6)	~18.5 (CH ₃), ~123.1 (C-5), ~130.3 (C-3), ~137.8 (C-4), ~147.1 (C-6), ~150.2 (C-2)
5-Methylnicotinamide	DMSO-d ₆	~2.3 (s, 3H, CH ₃), ~7.5 (br s, 1H, NH), ~8.1 (br s, 1H, NH), ~8.2 (s, 1H, H-4), ~8.6 (s, 1H, H-2), ~8.8 (s, 1H, H-6)	~17.9 (CH ₃), ~129.5 (C-3), ~134.3 (C-5), ~136.1 (C-4), ~147.2 (C-2), ~149.8 (C-6), ~166.8 (C=O)
5-Methylnicotinic Acid	DMSO-d ₆	~2.4 (s, 3H, CH ₃), ~8.2 (s, 1H, H-4), ~8.8 (s, 1H, H-6), ~8.9 (s, 1H, H-2), ~13.5 (br s, 1H, COOH)	~17.9 (CH ₃), ~128.2 (C-3), ~135.9 (C-5), ~140.2 (C-4), ~150.9 (C-2), ~153.1 (C-6), ~166.7 (C=O)

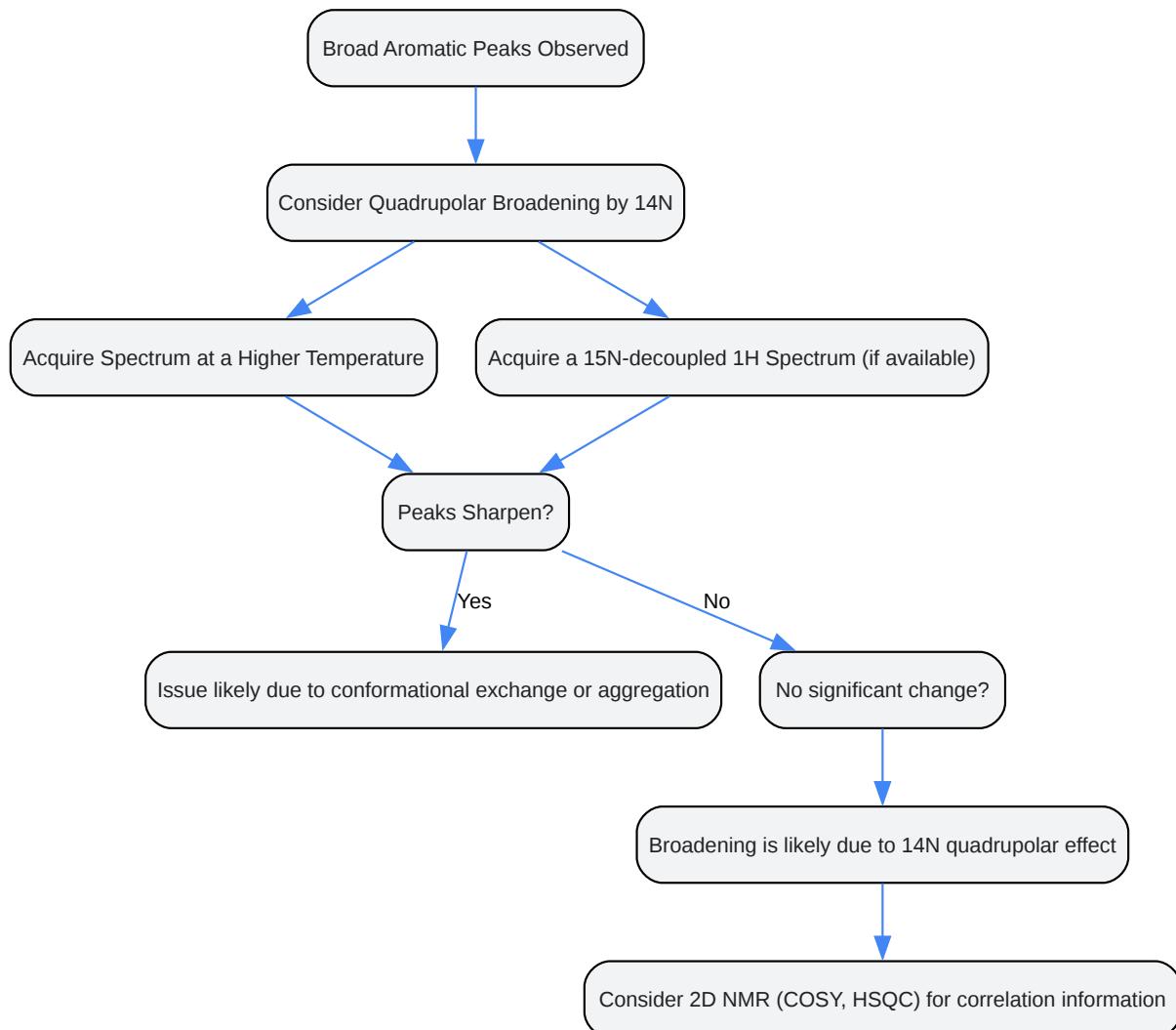
Q4: The chemical shifts of my aromatic protons are further downfield than expected. Why is this?

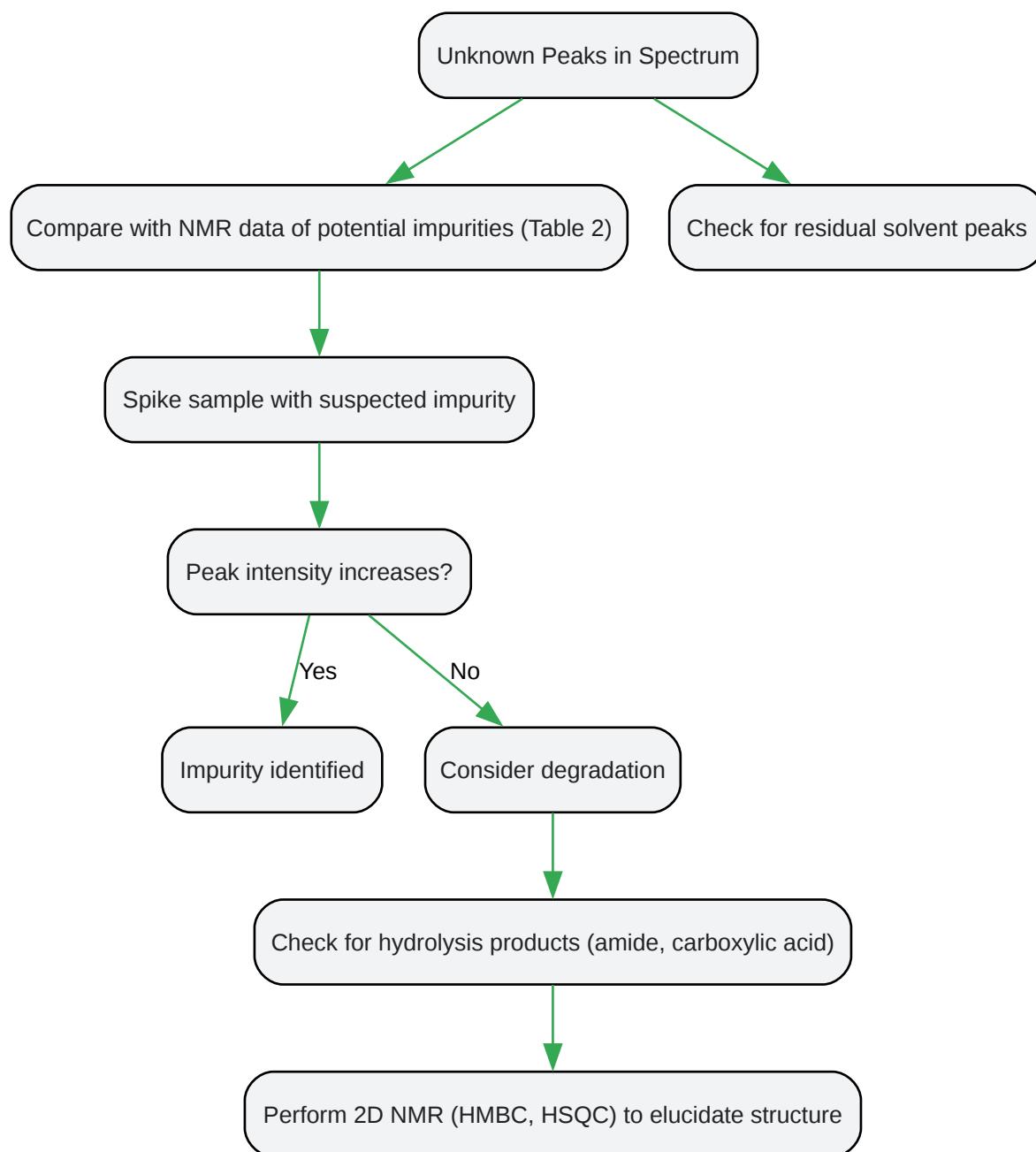
A4: Protonation of the pyridine nitrogen atom leads to a significant downfield shift of all ring protons due to the increased positive charge on the ring, which deshields the protons. This can occur if your NMR solvent is acidic or if there are acidic impurities in your sample. To verify this, you can neutralize your sample by adding a small amount of a non-reactive base (e.g., passing it through a short plug of basic alumina) and re-acquiring the spectrum.

Troubleshooting Guides

Guide 1: Dealing with Broad Aromatic Peaks

This guide provides a workflow for addressing broad peaks in the aromatic region of the ^1H NMR spectrum.





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